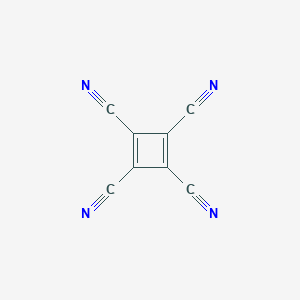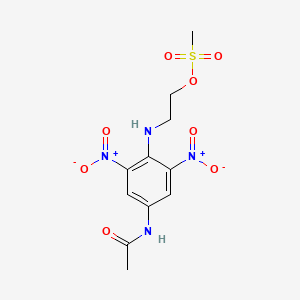
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of acetamido, dinitroanilino, and methanesulfonate groups, which contribute to its reactivity and functionality.
Métodos De Preparación
The synthesis of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by acylation to form the acetamido group and subsequent sulfonation to attach the methanesulfonate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Análisis De Reacciones Químicas
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido and dinitroanilino groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its biological and chemical interactions .
Comparación Con Compuestos Similares
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate can be compared with similar compounds such as:
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl sulfate
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl phosphate
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The methanesulfonate group in this compound provides unique solubility and reactivity properties, making it distinct from its analogs.
Propiedades
Número CAS |
835627-56-0 |
|---|---|
Fórmula molecular |
C11H14N4O8S |
Peso molecular |
362.32 g/mol |
Nombre IUPAC |
2-(4-acetamido-2,6-dinitroanilino)ethyl methanesulfonate |
InChI |
InChI=1S/C11H14N4O8S/c1-7(16)13-8-5-9(14(17)18)11(10(6-8)15(19)20)12-3-4-23-24(2,21)22/h5-6,12H,3-4H2,1-2H3,(H,13,16) |
Clave InChI |
GPONUPPISLPPRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOS(=O)(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


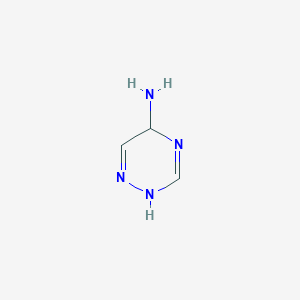
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
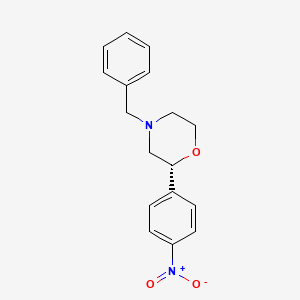
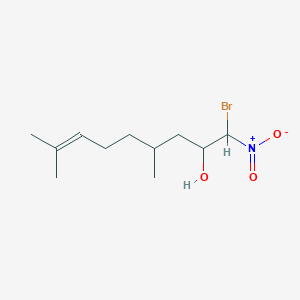

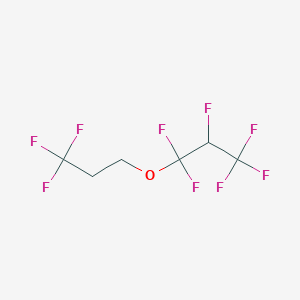
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)

![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
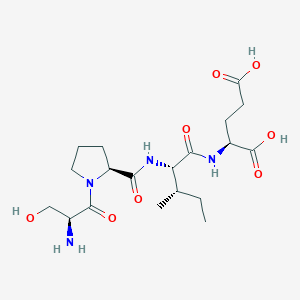

![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)

